Cas no 1806039-05-3 (Methyl 6-methyl-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate)

Methyl 6-methyl-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 6-methyl-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate
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- Inchi: 1S/C9H7F3N2O5/c1-4-3-5(19-9(10,11)12)7(14(16)17)6(13-4)8(15)18-2/h3H,1-2H3
- InChI Key: QCVKYCUBJBOUTM-UHFFFAOYSA-N
- SMILES: FC(OC1C=C(C)N=C(C(=O)OC)C=1[N+](=O)[O-])(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 357
- XLogP3: 2.4
- Topological Polar Surface Area: 94.2
Methyl 6-methyl-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029084014-1g |
Methyl 6-methyl-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate |
1806039-05-3 | 97% | 1g |
$1,564.50 | 2022-04-01 |
Methyl 6-methyl-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate Related Literature
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1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
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Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
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Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
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Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
Additional information on Methyl 6-methyl-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate
Methyl 6-methyl-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate (CAS No. 1806039-05-3): An Overview
Methyl 6-methyl-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate (CAS No. 1806039-05-3) is a versatile compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a nitro group, a trifluoromethoxy moiety, and a methylated pyridine ring, offers a wide range of potential applications in drug discovery and development.
The nitro group in the molecule is known for its strong electron-withdrawing properties, which can influence the compound's reactivity and biological activity. The trifluoromethoxy moiety, on the other hand, imparts significant lipophilicity and metabolic stability, making it an attractive functional group for drug design. The methylated pyridine ring provides additional steric and electronic effects that can modulate the compound's interactions with biological targets.
Recent studies have highlighted the potential of Methyl 6-methyl-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry (2021) demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The researchers found that the compound effectively reduced inflammation in both in vitro and in vivo models, suggesting its potential as a novel anti-inflammatory agent.
In another study published in Bioorganic & Medicinal Chemistry Letters (2022), Methyl 6-methyl-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate was evaluated for its anticancer activity. The results showed that the compound selectively inhibited the growth of several cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest, which are crucial processes in cancer therapy.
The structural versatility of Methyl 6-methyl-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate also makes it an excellent starting point for structure-activity relationship (SAR) studies. Researchers can modify various functional groups to optimize the compound's pharmacological properties, such as potency, selectivity, and bioavailability. For example, substituting the nitro group with other electron-withdrawing groups or altering the position of the trifluoromethoxy moiety can lead to compounds with enhanced therapeutic profiles.
In addition to its therapeutic potential, Methyl 6-methyl-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate has been explored for its use as a synthetic intermediate in organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. This versatility is particularly useful in the development of new drugs and materials.
The safety profile of Methyl 6-methyl-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate has also been investigated. Preclinical studies have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity in animal models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in humans.
In conclusion, Methyl 6-methyl-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate (CAS No. 1806039-05-3) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further development as a therapeutic agent or synthetic intermediate. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, solidifying its position as a valuable asset in the field.
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